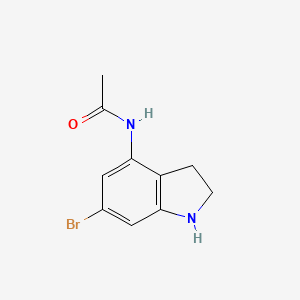

N-(6-bromoindolin-4-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrN2O |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

N-(6-bromo-2,3-dihydro-1H-indol-4-yl)acetamide |

InChI |

InChI=1S/C10H11BrN2O/c1-6(14)13-10-5-7(11)4-9-8(10)2-3-12-9/h4-5,12H,2-3H2,1H3,(H,13,14) |

InChI Key |

PLRMWBKMKJQJKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC2=C1CCN2)Br |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of N 6 Bromoindolin 4 Yl Acetamide and Analogues

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding the connectivity of atoms, molecular weight, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-(6-bromoindolin-4-yl)acetamide would be expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the indoline (B122111) ring would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern. The protons of the methylene (B1212753) groups in the indoline ring would likely appear as multiplets in the range of 3.0-4.0 ppm. The acetyl methyl protons would give rise to a characteristic singlet at approximately 2.0-2.2 ppm, while the amide N-H proton would be observed as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the acetamide (B32628) group would be expected to resonate at a downfield chemical shift, typically in the range of 168-172 ppm. The aromatic carbons of the bromoindolinyl moiety would appear in the region of 110-150 ppm. The carbon attached to the bromine atom would have a chemical shift influenced by the heavy atom effect. The methylene carbons of the indoline ring would be expected in the aliphatic region, generally between 25 and 50 ppm, and the acetyl methyl carbon would appear at a higher field, around 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.1 (s) | ~24 |

| Indoline CH₂ | ~3.1 (t) | ~28 |

| Indoline CH₂ | ~3.6 (t) | ~48 |

| Aromatic CH | ~6.8 (d) | ~110 |

| Aromatic CH | ~7.1 (d) | ~115 |

| Aromatic C-NH | - | ~120 |

| Aromatic C-Br | - | ~118 |

| Aromatic C | - | ~130 |

| Aromatic C-N | - | ~150 |

| Amide NH | variable (br s) | - |

| Carbonyl C=O | - | ~169 |

Note: These are predicted values and may vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be expected to provide a molecular ion peak corresponding to its exact mass. The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). Fragmentation patterns observed in the mass spectrum would offer further structural insights, with potential cleavages occurring at the amide bond and within the indoline ring system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1660-1680 cm⁻¹ would correspond to the C=O stretching vibration of the secondary amide. The N-H stretching vibration would likely appear as a sharp band in the region of 3250-3350 cm⁻¹. The C-N stretching of the amide would be observed around 1250-1350 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C-Br stretching vibration would appear at lower frequencies, typically in the range of 500-650 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3250 - 3350 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide) | 1660 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch (Amide) | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 650 | Medium-Strong |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Analysis

A single-crystal X-ray diffraction analysis of this compound would reveal its precise molecular geometry in the solid state. This would confirm the connectivity of the atoms and provide accurate measurements of bond lengths and angles. For instance, the analysis would determine the planarity of the indoline ring system and the conformation of the acetamide substituent. In related structures, such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, X-ray crystallography has been used to determine the three-dimensional molecular structure and identify intramolecular hydrogen bonds that stabilize the conformation. vensel.org

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the regions of close contact between neighboring molecules, providing insights into the nature and relative importance of different interactions, such as hydrogen bonds and van der Waals forces.

Table 3: Common Intermolecular Interactions Investigated by Hirshfeld Surface Analysis in Related Acetamides

| Interaction Type | Description | Typical Contribution to Crystal Packing |

| O···H/H···O | Hydrogen bonding between carbonyl oxygen and hydrogen atoms. | Often the most significant contribution. nih.govresearchgate.net |

| H···H | Contacts between hydrogen atoms on adjacent molecules. | Typically a large contributor to the overall surface area. nih.govresearchgate.net |

| C···H/H···C | Weak hydrogen bonds or van der Waals interactions. | Moderate contribution. nih.govresearchgate.net |

| N···H/H···N | Hydrogen bonding involving nitrogen atoms. | Can be a significant contributor depending on the structure. researchgate.net |

Purity Assessment Methodologies (e.g., HPLC)

The determination of purity for synthesized chemical compounds is a critical step in their characterization, ensuring that the observed biological or chemical activity is attributable to the compound of interest and not to impurities. For this compound and its analogues, High-Performance Liquid Chromatography (HPLC) stands out as a primary and powerful analytical technique for purity assessment. HPLC offers high resolution, sensitivity, and reproducibility, making it an ideal method for separating the target compound from starting materials, by-products, and other potential impurities.

The development of a robust HPLC method for a specific compound like this compound involves the systematic optimization of several key parameters to achieve the desired separation. While specific validated methods for this compound are not extensively documented in publicly available literature, established principles and methodologies for the analysis of structurally related compounds, such as substituted indolines and halogenated aromatic compounds, provide a strong foundation for developing a suitable HPLC method. chromforum.orgmdpi.comnih.gov

A common approach for the analysis of such compounds is reversed-phase HPLC (RP-HPLC). In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase. The choice of the stationary phase is crucial for achieving optimal separation. For bromoindoline derivatives, C8 and C18 columns are frequently employed. mdpi.com These columns, packed with silica (B1680970) particles chemically bonded with octyl (C8) or octadecyl (C18) chains, provide a hydrophobic surface that interacts with the analyte. The elution of the compounds is then controlled by the composition of the mobile phase, which typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. mdpi.comcetjournal.it

To enhance peak shape and resolution, especially for compounds containing basic nitrogen atoms like the indoline ring, an acid modifier is often added to the mobile phase. chromforum.orgcetjournal.it Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is a common choice. The TFA acts as an ion-pairing agent and helps to suppress the ionization of free silanol (B1196071) groups on the silica packing, thereby reducing peak tailing and improving chromatographic performance. chromforum.orgcetjournal.it

The separation can be performed using either an isocratic or a gradient elution. In an isocratic elution, the composition of the mobile phase remains constant throughout the analysis. This method is simpler and can be effective for separating a limited number of components with different polarities. cetjournal.it For more complex mixtures containing impurities with a wide range of polarities, a gradient elution is preferred. In this mode, the proportion of the organic solvent in the mobile phase is gradually increased over time, allowing for the efficient elution of both polar and non-polar impurities. mdpi.com

Detection is typically carried out using an ultraviolet (UV) detector, as the aromatic ring system in this compound and its analogues provides strong UV absorbance. The selection of the detection wavelength is based on the UV spectrum of the compound, usually at its wavelength of maximum absorbance (λmax), to ensure the highest sensitivity.

While a specific HPLC method for this compound is not detailed in the literature, a hypothetical, yet representative, set of HPLC conditions and expected results for a purity assessment of a similar bromoindoline derivative is presented in the tables below. These tables are constructed based on typical parameters reported for the analysis of related compounds. mdpi.comrsc.org

Table 1: Representative HPLC Method Parameters for Purity Assessment of a Bromoindoline Analogue

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Illustrative Purity Data for a Synthesized Batch of a Bromoindoline Analogue

| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |

| Bromoindoline Analogue | 12.5 | 99.2 | 99.2 |

| Impurity 1 | 8.2 | 0.3 | |

| Impurity 2 | 10.1 | 0.5 |

The retention time is the time it takes for the compound to travel from the injector to the detector and is a characteristic property of the compound under the specific chromatographic conditions. The peak area percentage is used to calculate the purity of the sample, assuming that all components have a similar response factor at the detection wavelength. For regulatory purposes and to ensure the highest accuracy, the method would need to be fully validated according to established guidelines, which includes assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

Mechanistic Biochemical and Cellular Investigations of N 6 Bromoindolin 4 Yl Acetamide Derivatives

Cellular Pathway Perturbation Studies (In Vitro)

NF-κB Pathway Modulation

The direct modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by N-(6-bromoindolin-4-yl)acetamide and its specific derivatives is not extensively detailed in the currently available scientific literature. However, the broader class of indole-containing compounds has been recognized for its potential to interact with this critical cellular pathway. The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Generally, indole (B1671886) derivatives can influence the NF-κB pathway through various mechanisms. These can include the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the IκBα inhibitory protein. By preventing IκBα degradation, the NF-κB dimer is sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes. While this general activity is noted for the indole scaffold, specific studies detailing the effects of this compound on NF-κB activation are not presently available.

p100 Processing to p52

The processing of the NF-κB2 precursor protein p100 to its active form, p52, is a key step in the non-canonical NF-κB pathway. This pathway is crucial for the development and maintenance of secondary lymphoid organs and B cell maturation. There is currently no specific information available in the scientific literature detailing the effects of this compound or its derivatives on the processing of p100 to p52. Further research is required to determine if this compound has any inhibitory or modulatory activity on this specific biochemical process.

Structure-Activity Relationship (SAR) Studies

Impact of Substituents on Biological Potency

While specific structure-activity relationship (SAR) studies for this compound are not readily found in the literature, broader studies on indoline (B122111) and indolinone scaffolds provide valuable insights into how different substituents can impact their biological potency.

For instance, in a series of 3-alkylidene-2-indolone derivatives, modifications at the alkyl sites were found to be crucial for enhancing antimicrobial activity. The introduction of a para-chlorine substituent on a phenyl ring in one such derivative led to interactions with amino acid residues Phe31 and Leu67 of a target protein, significantly improving binding affinity and antibacterial action. mdpi.com This highlights the importance of the nature and position of halogen substituents on the aromatic rings of the indolinone core in determining biological activity.

In another study involving indole-aryl-amide derivatives, the nature of the N-cap group was shown to influence antiproliferative activity. For example, a derivative with two consecutive (4-aminophenyl)acetyl groups showed some activity against HeLa cancer cells. nih.gov The presence of an indole group at the C-28 position of the betulin (B1666924) skeleton was also found to increase anticancer potential against breast cancer cells. mdpi.com

Furthermore, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of substituents on the pyridine (B92270) nucleus was a determining factor for analgesic and anti-inflammatory properties. mdpi.com These examples from related heterocyclic compounds underscore the principle that even minor modifications to the substituents on the core scaffold can lead to significant changes in biological potency and selectivity.

Stereochemical Preferences for Biological Activity

The influence of stereochemistry on the biological activity of this compound derivatives has not been specifically documented in the available research. However, it is a well-established principle in medicinal chemistry that the three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets. For many biologically active compounds, one stereoisomer is often significantly more potent than its enantiomer or diastereomers. For example, in a series of piperidin-4-one derivatives, the specific stereochemistry of the synthesized compounds was established and found to be a critical factor in their antibacterial, antifungal, and anthelmintic activities. nih.gov Without specific studies on this compound, any discussion on its stereochemical preferences for biological activity would be purely speculative.

Biological Evaluation of Related Indoline/Indolinone Scaffolds (e.g., Antiproliferative Activity, Antibacterial Activity)

The indoline and indolinone scaffolds are considered privileged structures in drug discovery, as they are found in a wide range of biologically active compounds. Numerous studies have demonstrated the significant antiproliferative and antibacterial potential of derivatives based on these core structures.

Antiproliferative Activity:

Indole derivatives have shown promise as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. nih.govnih.gov For example, a series of indole-aryl-amide derivatives were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, with some compounds showing good activity. nih.govnih.gov One compound, in particular, demonstrated selective toxicity towards the HT29 malignant colon cell line. nih.govnih.gov

The indolin-2-one scaffold is also a key component of several anticancer agents. mdpi.com Novel indoline-maleimide conjugates have been synthesized and evaluated for their anti-proliferative effects against colorectal cancer cell lines, with one compound showing potent activity and low toxicity in normal cells. mdpi.com

Below is a table summarizing the antiproliferative activity of some indoline and indolinone derivatives against various cancer cell lines.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Indole-aryl-amide derivative | HeLa | 5.64 | nih.gov |

| Indole-aryl-amide derivative | MCF7 | 0.81 | nih.gov |

| Indole-aryl-amide derivative | PC3 | 2.13 | nih.gov |

| 28-indole-betulin derivative | MCF-7 | Not specified, but significant sensitivity observed | mdpi.com |

Antibacterial Activity:

The indolinone skeleton is a promising scaffold for the development of new antibacterial agents. mdpi.com Several derivatives have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, hybrids of indolin-2-one and nitroimidazole have demonstrated high potency in killing various bacterial strains, including drug-resistant ones, with MIC values ranging from 0.0625 to 4 µg/mL. mdpi.com

Indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have also been investigated for their antimicrobial properties. These compounds have shown a broad spectrum of activity with MIC values between 3.125 and 50 µg/mL against tested microorganisms, including MRSA. znaturforsch.com

The following table presents the antibacterial activity of selected indoline/indolinone derivatives.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-Alkylidene-2-indolone derivative | Gram-positive and Gram-negative bacteria | Not specified, but promising activity | mdpi.com |

| Indole-triazole derivative | Various microorganisms | 3.125-50 | znaturforsch.com |

| Indole-hydrazone derivative | MRSA | 6.25 |

Future Research Directions and Emerging Applications for N 6 Bromoindolin 4 Yl Acetamide and Its Derivatives

Exploration of Novel Synthetic Routes and Derivatization Strategies

The synthesis of N-(6-bromoindolin-4-yl)acetamide is not yet extensively documented in the public domain, presenting an immediate opportunity for research. A plausible synthetic route would likely start from a readily available precursor such as 4-amino-6-bromoindole. biosynth.combiosynth.comchemimpex.com The synthesis could involve the reduction of the indole (B1671886) to an indoline (B122111), followed by acetylation of the 4-amino group.

Key starting materials for such a synthesis are commercially available, providing a solid foundation for synthetic exploration.

Table 1: Potential Starting Materials for Synthesis

| Compound Name | CAS Number | Key Features |

| 4-Amino-6-bromoindole | 350800-81-6 | Provides the core bromo-amino-indole structure. biosynth.combiosynth.comchemimpex.com |

| 4-bromo-2-nitrotoluene | 89-00-9 | A precursor for multi-step synthesis of 6-bromoindole (B116670). nih.gov |

Future research should focus on optimizing the reaction conditions for each step to achieve high yields and purity. Beyond the initial synthesis, extensive derivatization of the this compound scaffold is a promising avenue. The indoline nitrogen, the acetamido group, and the aromatic ring are all amenable to chemical modification. acs.org For instance, N-alkylation or N-arylation of the indoline nitrogen could expand the chemical space and modulate the compound's physicochemical properties. Hydrolysis of the acetamide (B32628) followed by reaction with a diverse range of carboxylic acids could generate a library of amide derivatives with varied biological activities.

Advanced Computational Modeling for Mechanism Elucidation and Design

Computational modeling will be instrumental in accelerating the discovery and optimization of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the interactions of these compounds with potential biological targets. researchgate.net

For example, ligand-based pharmacophore models can be developed based on the structure of known active indoline derivatives to guide the design of new compounds with enhanced potency and selectivity. researchgate.net Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of various enzymes, such as protein kinases, which are common targets for indoline-based inhibitors. nih.govmdpi.com Density Functional Theory (DFT) calculations can further elucidate the electronic properties and reactivity of the scaffold, aiding in the rational design of derivatives with improved drug-like properties. nih.gov

Identification of New Molecular Targets and Signaling Pathways

The indole and indoline scaffolds are known to interact with a wide range of biological targets, making them attractive for drug discovery programs. nih.govresearchgate.net A key area of future research for this compound will be the identification of its molecular targets and the signaling pathways it modulates.

Based on the activities of structurally related compounds, protein kinases are a primary target class of interest. researchgate.netnih.gov Indoline derivatives have shown inhibitory activity against various kinases, including:

Focal Adhesion Kinase (FAK) nih.govacs.org

Vascular Endothelial Growth Factor Receptor (VEGFR) researchgate.net

Platelet-Derived Growth Factor Receptor (PDGFR) researchgate.net

Anaplastic Lymphoma Kinase (ALK) nih.gov

Janus Kinase (JAK) nih.gov

High-throughput screening of this compound and its derivatives against a panel of kinases could rapidly identify potential targets. Subsequent cell-based assays would then be necessary to validate these findings and elucidate the downstream effects on signaling pathways. Beyond kinases, other potential targets for indole derivatives include tubulin and the tumor suppressor p53. nih.gov

Development of Chemical Probes for Biological Research

The development of chemical probes based on the this compound scaffold could provide powerful tools for studying biological processes. The indole core itself is a fluorescent moiety, and its derivatives have been developed as fluorescent probes for detecting ions and for molecular imaging. rsc.orgrsc.org

By attaching a fluorophore or a reactive group to the this compound core, researchers could create probes to:

Visualize the subcellular localization of its target proteins.

Identify and quantify target engagement in living cells.

Isolate and identify binding partners through affinity-based proteomics.

For example, an this compound derivative could be functionalized with a clickable alkyne or azide (B81097) group, allowing for its conjugation to a reporter tag via click chemistry. This would enable a wide range of applications in chemical biology. The development of such probes would be invaluable for understanding the mechanism of action of this compound class. nih.govacs.org

Patent Landscape Analysis of Indoline-Based Chemical Entities in Academic Context

A patent landscape analysis is a valuable tool for identifying trends in innovation and areas of opportunity within a specific technology domain. google.comnih.gov For academic researchers, understanding the patent landscape of indoline-based compounds can help to identify research niches and potential for translation. nih.gov

A review of patents related to indole and indoline kinase inhibitors reveals a significant number of filings by both pharmaceutical companies and academic institutions. researchgate.netnih.gov These patents often cover broad Markush structures, encompassing a wide range of substituted indoline scaffolds.

Table 2: Representative Patent Areas for Indole/Indoline Kinase Inhibitors

| Target Class | Representative Patent Focus | Therapeutic Area |

| Receptor Tyrosine Kinases (VEGFR, PDGFR) | Substituted indolines and oxindoles | Cancer researchgate.net |

| Non-receptor Tyrosine Kinases (FAK, Btk) | Aminoindoline and carboxamide derivatives | Cancer, Inflammation nih.govnih.gov |

| Serine/Threonine Kinases (CDKs, Aurora Kinases) | Diverse indole-based scaffolds | Cancer nih.gov |

Future academic research on this compound should consider this existing patent landscape. While broad claims may exist, there is often still "white space" for novel and specific substitution patterns, new medical uses, and innovative synthetic methods. A thorough patent analysis can guide the design of compounds that are not only scientifically novel but also have the potential for intellectual property protection, which is a key factor in attracting translational funding and partnerships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.